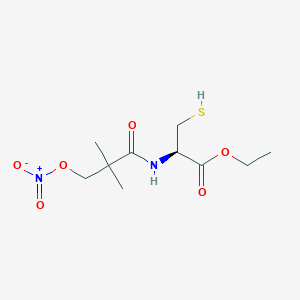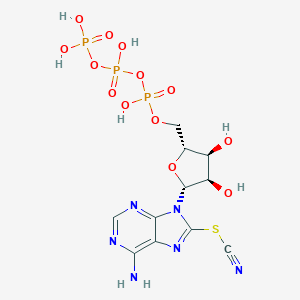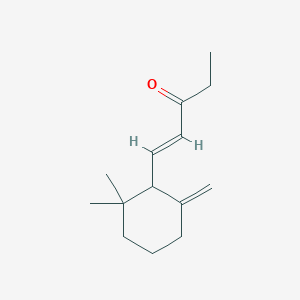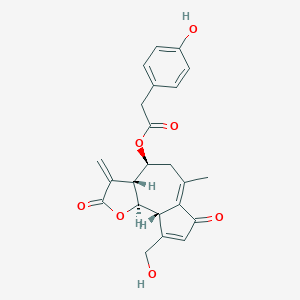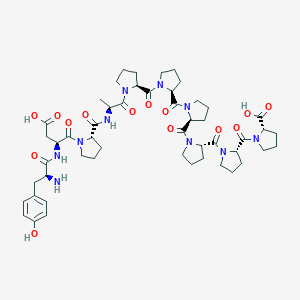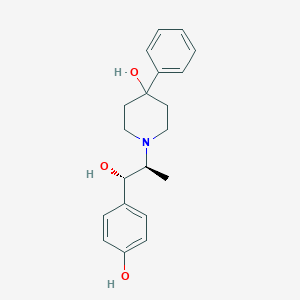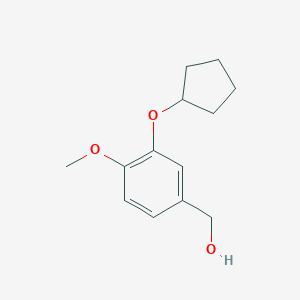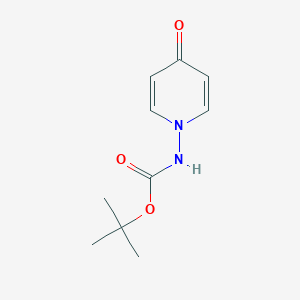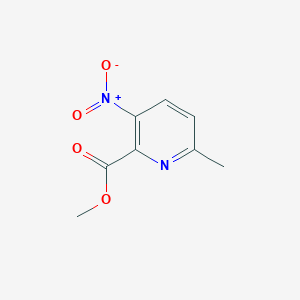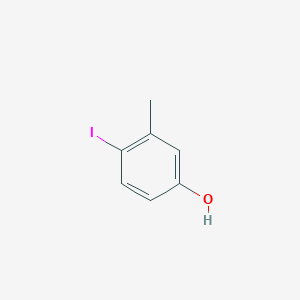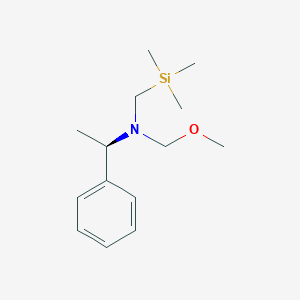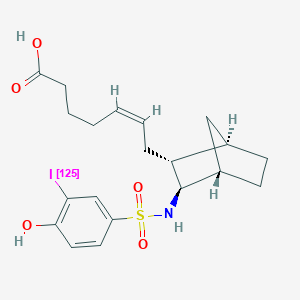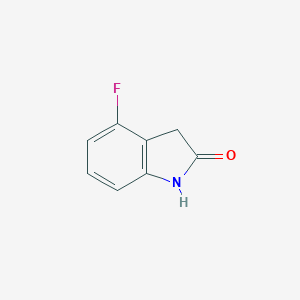
4-フルオロインドリン-2-オン
概要
説明
4-Fluoroindolin-2-one is a fluorinated derivative of indole, characterized by the presence of a fluorine atom at the fourth position of the indolin-2-one structure.
科学的研究の応用
4-Fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
作用機序
Target of Action
4-Fluoroindolin-2-one is a chemical compound that belongs to the indolinone family
Mode of Action
This inhibition can lead to decreased tumor load in certain models .
Biochemical Pathways
Therefore, the inhibition of RTKs by 4-Fluoroindolin-2-one could potentially affect these processes .
生化学分析
Biochemical Properties
It is known that the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity
Cellular Effects
Preliminary studies suggest that fluorinated indoles, such as 4-Fluoroindolin-2-one, may have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Fluoroindolin-2-one involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization reactions. The reduction can be achieved using iron powder or palladium/carbon catalysts . Another method involves the microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding the desired product in high yields .
Industrial Production Methods: The industrial production of 4-Fluoroindolin-2-one typically follows the aforementioned synthetic routes, with optimizations for large-scale production. The use of microwave irradiation in industrial settings offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures .
化学反応の分析
Types of Reactions: 4-Fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which are valuable intermediates in organic synthesis .
類似化合物との比較
Indolin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroindolin-2-one: Fluorine atom at the fifth position, leading to variations in reactivity and biological activity.
Oxindole: An oxidized form of indole, with distinct chemical behavior.
Uniqueness: 4-Fluoroindolin-2-one stands out due to the presence of the fluorine atom at the fourth position, which significantly influences its reactivity, stability, and biological activity. This unique structural feature makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-94-9 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to the 4-fluoroindolin-2-one scaffold, and how did these changes impact the biological activity of the synthesized compounds?
A1: The research focused on synthesizing a series of 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives. While the core structure remained consistent, variations were introduced in the benzylidene moiety. This involved substituting different groups on the benzene ring of the benzylidene group. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
